molecular formula C16H17NO2 B6363902 2-(4-t-Butylphenyl)nicotinic acid, 95% CAS No. 1107646-60-5

2-(4-t-Butylphenyl)nicotinic acid, 95%

Cat. No. B6363902
CAS RN: 1107646-60-5
M. Wt: 255.31 g/mol
InChI Key: SOEKKCZCYXPSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-t-Butylphenyl)nicotinic acid (also known as 2-TBNPA) is a synthetic compound that has been used in various scientific research and lab experiments. Its structure is composed of a phenyl ring in the para position and a butyl group in the ortho position, attached to a nicotinic acid moiety. 2-TBNPA has a variety of applications, ranging from its use as a reagent in organic synthesis to its role as a biological probe in biochemical and physiological studies.

Mechanism of Action

2-TBNPA is believed to act as an agonist at nicotinic acid receptors, which are located throughout the body. It binds to these receptors and activates them, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2-TBNPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is a vasodilator and can help reduce blood pressure. It has also been shown to increase the production of lipids, which can help reduce cholesterol levels. Additionally, it has been shown to reduce inflammation and has antioxidant properties.

Advantages and Limitations for Lab Experiments

2-TBNPA has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable. Additionally, it has a wide range of applications and can be used to study a variety of biochemical and physiological processes. However, it also has some limitations. It is not soluble in water, so it is difficult to use in experiments that require aqueous solutions. Additionally, it is not very stable in acidic solutions, so it is difficult to use in experiments that require acidic solutions.

Future Directions

2-TBNPA has a wide range of potential future applications. It could potentially be used as a therapeutic agent for the treatment of cardiovascular diseases, such as hypertension and hyperlipidemia. Additionally, it could potentially be used as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, it could potentially be used as an antioxidant agent for the treatment of oxidative stress-related diseases. Finally, it could potentially be used as a diagnostic tool for the detection of various diseases.

Synthesis Methods

2-TBNPA can be synthesized using a two-step process. The first step involves the reaction of 4-t-butylphenol with nitric acid and sulfuric acid, forming 4-t-butylphenylnitrate. The second step involves the reaction of 4-t-butylphenylnitrate with sodium hydroxide, forming 2-TBNPA. The synthesis of 2-TBNPA is relatively simple and can be conducted in a laboratory setting.

Scientific Research Applications

2-TBNPA is primarily used as a reagent in organic synthesis for the preparation of pharmaceuticals, agrochemicals, and other chemical compounds. However, it has also been used as a biological probe in biochemical and physiological studies. It has been used to study the biochemical and physiological effects of nicotinic acid, as well as its potential therapeutic effects.

properties

IUPAC Name

2-(4-tert-butylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(2,3)12-8-6-11(7-9-12)14-13(15(18)19)5-4-10-17-14/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEKKCZCYXPSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680770
Record name 2-(4-tert-Butylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-T-Butylphenyl)nicotinic acid

CAS RN

1107646-60-5
Record name 2-(4-tert-Butylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.